molecular formula C17H16FN3O3 B11557332 3-Fluoro-N-({N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11557332
M. Wt: 329.32 g/mol
InChI Key: OBXQAHLEEFCUDL-AWQFTUOYSA-N
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Description

3-Fluoro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound that belongs to the class of benzamides It features a fluorine atom, a hydroxy group, and a hydrazinecarbonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the following steps:

    Formation of the hydrazone intermediate: The reaction between 2-hydroxy-3-methylbenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Acylation reaction: The hydrazone intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydrazine derivative.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The hydroxy and fluorine groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The hydrazone moiety can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-ethylbenzamide: Similar in structure but lacks the hydrazone and hydroxy groups.

    N-(2-Hydroxy-3-methylphenyl)benzamide: Similar but lacks the fluorine atom.

    N’-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]hydrazinecarbonylbenzamide: Similar but lacks the fluorine atom.

Uniqueness

3-Fluoro-N-({N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorine atom can enhance its stability and binding affinity to biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16FN3O3/c1-11-4-2-6-13(16(11)23)9-20-21-15(22)10-19-17(24)12-5-3-7-14(18)8-12/h2-9,23H,10H2,1H3,(H,19,24)(H,21,22)/b20-9+

InChI Key

OBXQAHLEEFCUDL-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)O

Canonical SMILES

CC1=C(C(=CC=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)O

Origin of Product

United States

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